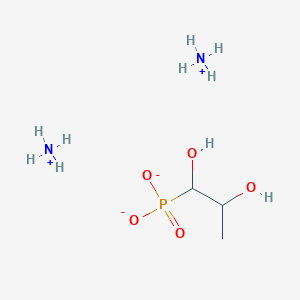
Diazanium;1-phosphonatopropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazanium;1-phosphonatopropane-1,2-diol is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diazanium group and a phosphonatopropane-1,2-diol moiety, making it a versatile molecule for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diazanium;1-phosphonatopropane-1,2-diol typically involves the dihydroxylation of alkenes. This can be achieved through several classical methods, including the Woodward–Prevost reaction and epoxidation followed by ring-opening . Transition-metal-free approaches, such as peroxide or radical-mediated protocols, have emerged as alternative synthetic routes .
Industrial Production Methods: Industrial production of 1,2-diols, including this compound, often involves the hydration of fossil fuel-based propylene via chemical methods . This process is efficient but has environmental concerns due to high pollution emissions. Advances in metabolic engineering and microbial biosynthesis are being explored to overcome these challenges .
Analyse Des Réactions Chimiques
Types of Reactions: Diazanium;1-phosphonatopropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative cleavage of 1,2-diols using sodium periodate (NaIO4) forms aldehydes and ketones . The compound can also participate in substitution reactions, where the diazonium group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include osmium tetroxide for dihydroxylation, sodium periodate for oxidative cleavage, and various acids and bases for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include aldehydes, ketones, and substituted derivatives, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
Diazanium;1-phosphonatopropane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various compounds, including pharmaceuticals and polymers . Industrially, it is used in the production of antifreeze agents, liquid detergents, and biofuels .
Mécanisme D'action
The mechanism of action of diazanium;1-phosphonatopropane-1,2-diol involves its ability to undergo various chemical transformations, such as oxidation and substitution. These reactions are facilitated by the presence of the diazanium and phosphonatopropane-1,2-diol groups, which interact with molecular targets and pathways in biological systems . The compound’s reactivity and versatility make it a valuable tool in synthetic chemistry and biomedical research.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to diazanium;1-phosphonatopropane-1,2-diol include other diazonium salts and 1,2-diols, such as benzenediazonium chloride and 1,2-propanediol . These compounds share similar chemical properties and reactivity patterns.
Uniqueness: What sets this compound apart is its unique combination of diazanium and phosphonatopropane-1,2-diol groups, which confer distinct reactivity and versatility. This makes it particularly useful in applications requiring specific chemical transformations and properties .
Propriétés
Formule moléculaire |
C3H15N2O5P |
|---|---|
Poids moléculaire |
190.14 g/mol |
Nom IUPAC |
diazanium;1-phosphonatopropane-1,2-diol |
InChI |
InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3 |
Clé InChI |
UXJPBZJVPXWZSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)
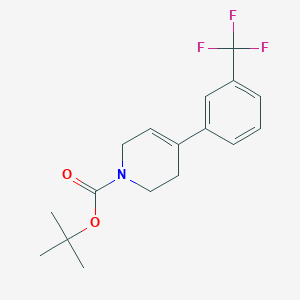

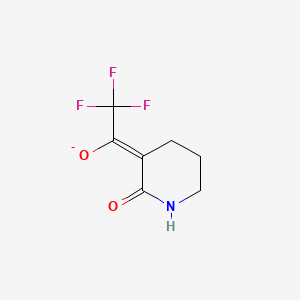
![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
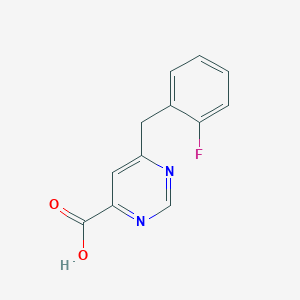
![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)
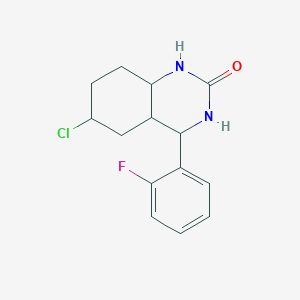
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
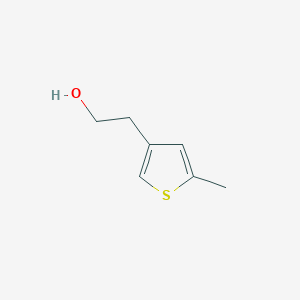
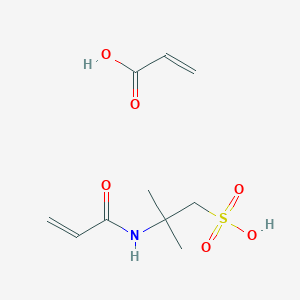
![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
